![molecular formula C27H19FN2O2 B4878156 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B4878156.png)
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide
Overview
Description
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide, also known as F-DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. F-DPA belongs to a class of compounds called benzoxazoles, which have been shown to possess a variety of biological activities.
Mechanism of Action
The exact mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. In the case of zinc ions, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide binds to the ions and causes them to fluoresce, allowing researchers to track their movement and distribution in cells.
Biochemical and Physiological Effects:
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In neuroscience, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been used to study the role of zinc ions in synaptic transmission and plasticity. In cancer research, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In drug discovery, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been used as a scaffold to develop compounds with potential therapeutic properties, such as anti-inflammatory and anti-cancer agents.
Advantages and Limitations for Lab Experiments
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has several advantages for use in lab experiments, including its high sensitivity and specificity for zinc ions, its ability to penetrate cell membranes, and its low toxicity. However, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide also has some limitations, such as its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.
Future Directions
There are several potential future directions for research on N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide. One area of interest is the development of new compounds based on the N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide scaffold with improved properties and therapeutic potential. Another area of interest is the exploration of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide's potential applications in other scientific fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide and its effects on cells and organisms.
Scientific Research Applications
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been used as a fluorescent probe to visualize the distribution and dynamics of zinc ions in neurons. In cancer research, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been shown to inhibit the growth of certain types of cancer cells. In drug discovery, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O2/c28-21-13-7-12-20(16-21)27-30-23-17-22(14-15-24(23)32-27)29-26(31)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17,25H,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUFJIAQDIPARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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